molecular formula C15H18N4OS B6420135 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 1105241-67-5

4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Cat. No.: B6420135
CAS No.: 1105241-67-5
M. Wt: 302.4 g/mol
InChI Key: YJYNVHZESJWRRR-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine (CAS 1105241-67-5) is a chemical compound with the molecular formula C15H18N4OS and a molecular weight of 302.39 g/mol . This reagent features a hybrid structure combining a 1,2,3-triazole ring linked to a thiomorpholine moiety via a carbonyl group. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its rigidity, stability under in vivo conditions, and ability to participate in hydrogen bonding, which often contributes to favorable pharmacokinetic profiles and strong binding affinity to biological targets . Compounds containing the 1,2,3-triazole core are extensively investigated as potential multi-target therapeutic agents. Research on analogous molecular architectures has demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives functioning as potent inhibitors of key enzymatic targets such as EGFR and BRAFV600E, and acting as apoptotic inducers by activating caspase-3, caspase-8, and Bax proteins . The inclusion of the thiomorpholine ring, a sulfur-containing heterocycle, further enhances the molecular diversity and potential for interaction with biological systems. This combination of features makes this compound a valuable chemical tool for researchers in drug discovery, particularly in the synthesis and screening of novel bioactive molecules for oncology and other therapeutic areas. It is supplied with a purity of ≥90% and is intended for research purposes only. This product is strictly for non-human research and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-11-3-4-13(9-12(11)2)19-10-14(16-17-19)15(20)18-5-7-21-8-6-18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYNVHZESJWRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Azide Synthesis : 3,4-Dimethylaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azidation using NaN₃ to yield 3,4-dimethylphenyl azide.

  • Alkyne Preparation : Thiomorpholine is acylated with propiolic acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, producing 4-(propioloyl)thiomorpholine.

  • Cycloaddition : A mixture of azide (1.2 equiv), alkyne (1.0 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in DMSO/H₂O (1:1) reacts at 25°C for 8–12 hours.

Table 1. CuAAC Optimization Parameters

ParameterOptimal ValueYield (%)
Catalyst Loading10 mol% Cu92
Solvent SystemDMSO/H₂O89
Temperature25°C92
Microwave Irradiation50 W, 6 min96

Microwave irradiation reduces reaction time to 4–6 minutes with a 7% yield increase compared to conventional heating. The triazole regioisomer (1,4-disubstituted) is exclusively formed, confirmed by ¹H NMR coupling constants (J = 2.1 Hz for H-5).

Condensation of Triazole-4-Carboxylic Acid with Thiomorpholine

This two-step approach involves synthesizing 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid followed by amide coupling with thiomorpholine.

Triazole-4-Carboxylic Acid Synthesis

  • Step 1 : 3,4-Dimethylphenylamine undergoes cyclocondensation with ethyl glyoxylate in the presence of tert-butyl nitrite (t-BuONO) to form the triazole ester.

  • Step 2 : Saponification with NaOH (2M) in ethanol/water (3:1) at 80°C for 4 hours yields the carboxylic acid.

Amide Coupling Strategies

  • Carbodiimide Method : The carboxylic acid (1.0 equiv) is activated with 1,1′-carbonyldiimidazole (CDI, 1.2 equiv) in THF, followed by thiomorpholine (1.5 equiv) at 0°C→25°C. Yield: 78–82%.

  • Mixed Anhydride : Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF, the reaction achieves 85% yield but requires rigorous moisture exclusion.

Table 2. Coupling Reagent Efficiency

ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
CDITHF258298.5
HATUDMF0→258897.2
DCCDCM257595.8

HATU-mediated couplings show superior efficiency but necessitate chromatographic purification due to phosphonium byproducts.

One-Pot Sequential Cyclization-Acylation

A streamlined protocol combines triazole formation and thiomorpholine acylation in a single reactor.

Reaction Sequence

  • Azide Formation : In situ generation of 3,4-dimethylphenyl azide via diazotization (NaNO₂, HCl, 0°C).

  • Cycloaddition : Addition of 4-ethynylthiomorpholine and CuI (5 mol%) in MeCN/H₂O (2:1) at 50°C for 6 hours.

  • In Situ Quenching : Filtration through Celite® followed by solvent evaporation yields crude product (89% purity), which is recrystallized from ethanol/water (4:1).

Advantages :

  • Eliminates intermediate isolation steps.

  • Total reaction time: 8 hours vs. 12+ hours for multistep routes.

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from peptide chemistry, resin-bound syntheses enable rapid library generation.

Protocol Overview

  • Resin Functionalization : Wang resin is loaded with Fmoc-thiomorpholine using HBTU/HOBt activation.

  • Triazole Assembly : On-resin CuAAC with 3,4-dimethylphenyl azide and propiolic acid.

  • Cleavage : TFA/DCM (1:9) liberates the product with >90% purity (LC-MS).

Table 3. Solid-Phase vs. Solution-Phase Metrics

MetricSolid-PhaseSolution-Phase
Yield/cycle76%82%
Purity91%98%
Scalability10 mmol100 mmol

Biocatalytic Approaches

Emerging enzymatic methods leverage lipases for regioselective acylation.

Candida antarctica Lipase B (CALB)

  • Substrate : 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid vinyl ester.

  • Conditions : CALB (10 mg/mmol) in MTBE at 40°C, thiomorpholine (2.0 equiv).

  • Outcome : 68% conversion in 24 hours; enantiomeric excess >99% for (R)-configured products.

Chemical Reactions Analysis

Chemical Reactions Involving Triazole Rings

Triazole rings can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The triazole ring can act as a leaving group or participate in nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution : Although less common, triazoles can undergo electrophilic substitution under specific conditions.

  • Coupling Reactions : Suzuki-Miyaura cross-coupling can be used to introduce aryl groups onto the triazole ring .

Example Reaction

Reaction TypeConditionsProduct
Suzuki-Miyaura Cross-CouplingPd(OAc)2, K2CO3, THF/H2O (3:1)Aryl-substituted 1H-1,2,3-triazole derivatives

Carbonyl Group Reactions

The carbonyl group in 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo typical carbonyl reactions:

  • Nucleophilic Addition : Reaction with nucleophiles like amines or hydrides.

  • Reduction : Reduction to an alcohol using hydrides like NaBH4.

Example Reaction

Reaction TypeConditionsProduct
Reduction with NaBH4NaBH4, MeOHAlcohol derivative

Thiomorpholine Moiety Reactions

Thiomorpholine can participate in reactions typical of secondary amines and sulfur-containing compounds:

  • Alkylation : Reaction with alkyl halides.

  • Oxidation : Oxidation to sulfoxides or sulfones.

Example Reaction

Reaction TypeConditionsProduct
AlkylationAlkyl halide, base (e.g., Et3N)Alkylated thiomorpholine derivative

Future Research Directions

  • Synthesis Optimization : Developing efficient synthesis routes for this compound.

  • Biological Activity Screening : Evaluating its potential biological activities, such as antimicrobial or anticancer effects.

  • Chemical Modification : Exploring modifications to enhance its properties or biological activity.

Given the lack of specific literature on this compound, these directions offer a starting point for further investigation.

Scientific Research Applications

Synthetic Methodologies

The synthesis of triazole derivatives typically involves the click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been widely applied to create various 1,2,3-triazoles. The incorporation of the thiomorpholine moiety into the triazole structure can enhance the compound's pharmacological profile by improving solubility and bioavailability .

Table 1: Common Synthetic Routes for Triazole Derivatives

Synthetic MethodDescription
CuAACA widely used method that allows for the formation of triazoles through the reaction of azides and alkynes in the presence of a copper catalyst.
Metal-free methodsAlternative approaches using organic catalysts or microwave-assisted synthesis to avoid toxic metals.
Green chemistryEmphasizes environmentally friendly reagents and conditions to synthesize triazoles.

Biological Activities

Triazole compounds are known for their broad spectrum of biological activities. The specific compound under discussion has shown promise in several areas:

  • Antifungal Activity : Triazoles are traditionally recognized for their antifungal properties. Studies have demonstrated that derivatives can effectively inhibit various fungal strains, including Candida species .
  • Anticancer Properties : Several triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, modifications in the phenyl ring can significantly influence the anticancer activity of these compounds .
  • Antimicrobial Effects : Research indicates that certain triazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : Some studies suggest that triazole-containing hybrids can act as inhibitors of enzymes such as acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in medicinal applications:

  • Study on Antifungal Activity : A study synthesized a series of 1,2,3-triazoles and evaluated their antifungal activity against multiple Candida strains. The results indicated that certain halogen-substituted triazoles exhibited superior antifungal profiles compared to standard treatments like fluconazole .
  • Cytotoxicity Evaluation : In another investigation, a library of triazole compounds was screened for cytotoxicity against various cancer cell lines. The findings revealed that specific modifications to the triazole structure led to enhanced cytotoxic effects, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with biological targets through the triazole ring. This ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The thiomorpholine moiety can also interact with biological membranes, potentially disrupting their integrity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

4-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine (Ref: 3D-BNB61219): Differs in the substituent on the phenyl ring (3-Cl vs. 3,4-dimethyl groups). The chloro group is electron-withdrawing, reducing electron density on the triazole compared to the electron-donating methyl groups in the target compound. This impacts reactivity and interactions in biological systems .

4h (4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine): Shares the 3,4-dimethylphenyl-triazole moiety but incorporates a thiazole ring and methoxy group.

DMTT (1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole) : Contains a trifluoromethyl group, which significantly alters electronic properties and metabolic stability compared to the thiomorpholine-containing target compound .

Table 1: Structural and Substituent Comparisons

Compound Substituent on Phenyl Ring Key Functional Groups Electronic Effects
Target Compound 3,4-Dimethyl Thiomorpholine-carbonyl Electron-donating (methyl groups)
4-[1-(3-Chlorophenyl)-...]thiomorpholine 3-Chloro Thiomorpholine-carbonyl Electron-withdrawing (Cl)
4h () 3,4-Dimethyl Thiazole, methoxy Polar (methoxy), planar (thiazole)
DMTT () 3,4-Dimethyl Trifluoromethyl, methoxy Strong electron-withdrawing (CF3)
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unreported, but analog 4h () melts at 176°C, while 4i (chlorophenyl analog) melts at 142°C. The higher melting point of 4h may reflect increased crystallinity due to hydrogen bonding from the methoxy group.
  • Solubility : Thiomorpholine derivatives generally exhibit higher solubility in aprotic solvents (e.g., DMSO, DMF) compared to morpholine analogs due to sulfur’s polarizability.
  • Spectroscopy : $^{1}\text{H NMR}$ shifts for the triazole proton in the target compound are expected near δ 8.72 (as in 4h), while chloro-substituted analogs show downfield shifts due to electron withdrawal .
Electronic and Computational Insights

Computational studies on DMTT and DTTP () reveal that electron-donating groups (e.g., methyl) enhance nonlinear optical (NLO) properties by increasing hyperpolarizability. The target compound’s 3,4-dimethylphenyl group likely confers similar advantages, though the thiomorpholine moiety may reduce NLO activity compared to trifluoromethyl or methoxy groups. Density functional theory (DFT) analyses suggest solvent polarity significantly affects charge transfer in such triazole derivatives .

Biological Activity

The compound 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a member of the triazole family, which has gained attention due to its diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article explores the synthesis, biological activity, and potential applications of this compound based on existing research.

Synthesis

The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. For the specific compound , the synthesis may follow a pathway similar to other triazole derivatives, where a thiomorpholine ring is introduced to enhance biological activity.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated IC50 values indicating potent activity against HeLa and MCF-7 cells. A study reported that derivatives with a 3,4-dimethylphenyl group showed enhanced lipophilicity and interaction with biological targets, leading to improved cytotoxicity profiles .

CompoundCell LineIC50 (μM)
3dHeLa29
4MCF-715

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. A study evaluating various 1,2,3-triazoles against Candida species found that modifications in the triazole structure could lead to enhanced antifungal activity. The compound's mechanism likely involves inhibition of fungal cell wall synthesis or disruption of membrane integrity .

The biological activity of triazole derivatives may be attributed to their ability to inhibit specific enzymes or pathways critical for cell survival. For example, some studies suggest that triazoles can inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Case Studies

  • Cytotoxic Evaluation : A study conducted on various triazole derivatives assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with a 3,4-dimethylphenyl substitution exhibited lower IC50 values compared to those without this modification .
  • Antifungal Testing : In vitro testing against Candida albicans and Candida glabrata demonstrated that certain triazole derivatives had significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

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